cis-Dichloro(3,4-diaminobenzoic acid)platinum(II)

Anticancer platinum complexes Cytotoxicity screening P388 leukemia model

cis-Dichloro(3,4-diaminobenzoic acid)platinum(II), also referred to as [Pt(daba)Cl₂], is a square-planar platinum(II) coordination complex bearing a bidentate 3,4-diaminobenzoic acid (daba) ligand occupying two cis-coordination sites and two chloride leaving groups. The compound has the molecular formula C₇H₈Cl₂N₂O₂Pt and a molecular weight of 418.13 g/mol.

Molecular Formula C7H6Cl2N2O2Pt
Molecular Weight 416.12 g/mol
CAS No. 56815-80-6
Cat. No. B12874794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Dichloro(3,4-diaminobenzoic acid)platinum(II)
CAS56815-80-6
Molecular FormulaC7H6Cl2N2O2Pt
Molecular Weight416.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)O)[NH-])[NH-].Cl[Pt+2]Cl
InChIInChI=1S/C7H6N2O2.2ClH.Pt/c8-5-2-1-4(7(10)11)3-6(5)9;;;/h1-3,8-9H,(H,10,11);2*1H;/q-2;;;+4/p-2
InChIKeyLDMSLDCBBYXQIW-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-Dichloro(3,4-diaminobenzoic acid)platinum(II) CAS 56815-80-6: Compound Identity and Scientific Procurement Context


cis-Dichloro(3,4-diaminobenzoic acid)platinum(II), also referred to as [Pt(daba)Cl₂], is a square-planar platinum(II) coordination complex bearing a bidentate 3,4-diaminobenzoic acid (daba) ligand occupying two cis-coordination sites and two chloride leaving groups [1]. The compound has the molecular formula C₇H₈Cl₂N₂O₂Pt and a molecular weight of 418.13 g/mol . It belongs to the class of non-electrolytic, neutral platinum(II) diamine-dihalide complexes and has been primarily investigated for its cytotoxic activity against P388 lymphocytic leukemia cells, where it demonstrated an ID₅₀ value lower than that of cisplatin [1].

Why [Pt(daba)Cl₂] Cannot Be Interchanged with Generic cis-Dichloro Pt(II) Diamine Complexes: The Critical Role of Halide and Ligand Identity


Platinum(II) diamine-dihalide complexes are not functionally interchangeable because both the diamine ligand and the halide leaving group profoundly modulate cytotoxic potency, activation kinetics, and biological mechanism. Within the [Pt(daba)X₂] series (X = Cl, Br, I), the chloride-bearing complex (the target compound) exhibits an ID₅₀ of 9.5 µmol/L against P388 cells, whereas the diiodo analog [Pt(daba)I₂] is nearly twofold less potent with an ID₅₀ of 18.2 µmol/L, and cisplatin itself records an ID₅₀ of 17 µmol/L under identical assay conditions [1]. The diiodo complex is not merely less active but operates through a fundamentally different activation mechanism because the Pt–I bond is kinetically inert to hydrolysis, preventing formation of the cytotoxic aqua species [Pt(daba)(H₂O)(OH)]⁺ that is readily generated from the chloro and bromo analogs [1]. Moreover, the pendant carboxylic acid group of the daba ligand remains uncoordinated—confirmed by IR C=O stretching at 1720–1730 cm⁻¹ [1]—a structural feature absent in complexes derived from simple aromatic diamines such as o-phenylenediamine, providing a functional handle for solubility modification or bioconjugation that generic analogs lack. These halide-dependent and ligand-specific properties make generic substitution scientifically indefensible without quantitative comparative data.

Quantitative Differentiation of cis-Dichloro(3,4-diaminobenzoic acid)platinum(II) from Closest Analogs: Head-to-Head Evidence for Scientific Selection


[Pt(daba)Cl₂] vs Cisplatin: 1.79-Fold Superior Cytotoxic Potency Against P388 Lymphocytic Leukemia Cells

The target compound [Pt(daba)Cl₂] exhibits an ID₅₀ of 9.5 µmol/L against P388 lymphocytic leukemia cells, which is 1.79-fold lower (i.e., more potent) than the ID₅₀ of 17 µmol/L recorded for cisplatin under identical experimental conditions [1]. The 50% inhibitory dose was determined by treating P388 cells with varying concentrations (1–20 µg/mL) of the sodium salt forms of the compounds dissolved in 1% sodium bicarbonate solution [1]. This head-to-head comparison establishes that the 3,4-diaminobenzoic acid carrier ligand, when paired with chloride leaving groups, confers a measurable potency advantage over the clinical standard cisplatin in this leukemia model.

Anticancer platinum complexes Cytotoxicity screening P388 leukemia model

[Pt(daba)Cl₂] vs [Pt(daba)I₂]: 1.92-Fold Potency Advantage of Chloride Over Iodide Leaving Groups

Within the [Pt(daba)X₂] halide series (X = Cl, Br, I), the chloride complex [Pt(daba)Cl₂] (ID₅₀ = 9.5 µmol/L) is 1.92-fold more potent than the diiodo analog [Pt(daba)I₂] (ID₅₀ = 18.2 µmol/L) when tested against P388 leukemia cells [1]. The dibromo analog [Pt(daba)Br₂] shows an ID₅₀ of 9.4 µmol/L, nearly identical to the chloro complex, consistent with the intermediate lability of Pt–Br bonds [1]. The iodo complex, however, is not simply less active: the Pt–I bonds are kinetically inert and do not undergo hydrolysis to generate the active [Pt(daba)(H₂O)(OH)]⁺ species inside cancer cells, implying that a different cytotoxic mechanism is operative for the iodo compound [1]. This mechanistic divergence means that the chloride (and bromide) complexes activate through aquation-dependent DNA damage, whereas the iodo analog may act through an alternative pathway.

Halide leaving group SAR Platinum complex activation P388 cytotoxicity

Free Carboxylic Acid Functional Handle: IR-Confirmed Uncoordinated –COOH Differentiates [Pt(daba)Cl₂] from Carboxylate-Coordinated Platinum Scaffolds

Infrared spectroscopic analysis of [Pt(daba)Cl₂] reveals a C=O stretching vibration in the region 1720–1730 cm⁻¹, which is characteristic of an uncoordinated carboxylic acid group [1]. This finding, corroborated by the absence of a significant shift of the C=O band relative to free 3,4-diaminobenzoic acid, confirms that the daba ligand chelates the platinum center exclusively through the two amino nitrogen atoms, leaving the –COOH group sterically and electronically available for further chemical modification [1]. In contrast, platinum complexes where carboxylate oxygen atoms participate in metal coordination (e.g., certain Pt–carboxylato prodrugs) show C=O bands shifted to lower wavenumbers (typically 1600–1650 cm⁻¹ for coordinated carboxylate), and the carboxylate moiety is no longer available for conjugation chemistry.

Bioconjugation handle Platinum prodrug design IR characterization

Halide-Dependent Electronic Structure: XPS Pt(4d₅/₂) Binding Energy Trend Cl < Br < I Across the [Pt(daba)X₂] Series

X-ray photoelectron spectroscopy (XPS) measurements across the [Pt(daba)X₂] series reveal that the Pt(4d₅/₂) binding energy increases in the order [Pt(daba)Cl₂] < [Pt(daba)Br₂] < [Pt(daba)I₂] [1]. This trend is attributed to increasing platinum-to-halogen π-backbonding (Pt→X π-donation) in the order Cl < Br < I, which progressively increases the effective positive charge on the platinum center [1]. The chloride complex, with the lowest Pt(4d₅/₂) binding energy, possesses the least electron-withdrawn platinum center, a property that may influence both the kinetics of ligand substitution (aquation) and the electrophilicity of the platinum toward biological nucleophiles such as guanine N7.

X-ray photoelectron spectroscopy Platinum electronic structure Metal–halogen π-bonding

Non-Electrolytic Character and Square-Planar Geometry Confirmed by Molar Conductance: Differentiating Pt(II) d⁸ Complexes from Ionic Pt(IV) Analogs

Molar conductance measurements of [Pt(daba)Cl₂] in DMF yield values in the range of 3–18 cm² ohm⁻¹ mol⁻¹, confirming the non-electrolytic nature of the complex and the absence of ionic chloride in solution [1]. This is consistent with both chloro ligands being covalently bound in the inner coordination sphere of a square-planar d⁸ Pt(II) center [1]. By contrast, Pt(IV) complexes with the same daba ligand (e.g., [Pt(daba)Cl₄]) are octahedral d⁶ species that typically exhibit different conductance behavior and redox chemistry, including the capacity for reductive activation to Pt(II) species [1]. Additionally, the analogous palladium(II) complexes [Pd(daba)Cl₂] and [Pd(daba)Br₂] were also synthesized and characterized, but the Pd(II) compounds are expected to be kinetically more labile than their Pt(II) counterparts—a general class property of 4d vs 5d metal ions—which may affect their stability in biological media.

Molar conductance Coordination geometry Pt(II) vs Pt(IV) differentiation

cis-Dichloro(3,4-diaminobenzoic acid)platinum(II) CAS 56815-80-6: Evidence-Backed Research and Industrial Application Scenarios


Anticancer Platinum Drug Lead Optimization Using a P388-Validated Scaffold with Superior Potency Over Cisplatin

The 1.79-fold greater cytotoxic potency of [Pt(daba)Cl₂] (ID₅₀ = 9.5 µmol/L) relative to cisplatin (ID₅₀ = 17 µmol/L) against P388 lymphocytic leukemia cells [1] positions this compound as a validated starting scaffold for medicinal chemistry campaigns targeting hematological malignancies. Researchers can use the [Pt(daba)Cl₂] core to explore structure–activity relationships by modifying the pendant carboxylic acid group (e.g., esterification, amidation) or by substituting the chloride leaving groups, while retaining a potency benchmark that has been directly compared to cisplatin under identical conditions [1].

Mechanistic Studies of Platinum Drug Activation: Aquation-Competent [Pt(daba)Cl₂] as a Model System Distinct from the Kinetically Inert [Pt(daba)I₂]

The mechanistic divergence between the aquation-competent [Pt(daba)Cl₂] (and [Pt(daba)Br₂]) and the hydrolysis-inert [Pt(daba)I₂] complex [1] makes the chloride compound an ideal model for studying platinum drug activation pathways. [Pt(daba)Cl₂] can lose its chloride ligands inside cancer cells to form the putative active species [Pt(daba)(H₂O)(OH)]⁺, mimicking the activation cascade of cisplatin, while the iodo analog provides a built-in negative control that operates through a different mechanism [1]. This paired system enables dissection of aquation-dependent vs aquation-independent cytotoxicity.

Bioconjugable Platinum Prodrug Design Exploiting the Uncoordinated Carboxylic Acid Handle

The uncoordinated –COOH group of [Pt(daba)Cl₂], confirmed by IR spectroscopy (ν(C=O) at 1720–1730 cm⁻¹) [1], provides a unique, pre-installed functional handle for bioconjugation strategies. Unlike platinum complexes where the carboxylate oxygen coordinates to the metal center, the free acid of [Pt(daba)Cl₂] can be directly coupled to tumor-targeting peptides, antibodies, or solubility-enhancing polymers via standard carbodiimide-mediated amide bond formation, without disrupting the platinum coordination sphere [1]. This structural feature is absent in cisplatin, carboplatin, and most phenylenediamine-derived platinum complexes.

Spectroscopic Probe Development Leveraging the Redox-Active DABA-Pt Chromophore

Although the intense near-infrared absorption at 713 nm (ε ≈ 8.0 × 10⁴ M⁻¹ cm⁻¹) has been reported for a 1:2 Pt:3,4-diaminobenzoate complex rather than the target 1:1 [Pt(daba)Cl₂] species, the shared 3,4-diaminobenzoate-Pt(II) chromophoric core suggests that [Pt(daba)Cl₂] and its derivatives may serve as precursors for developing pH-responsive or redox-active spectroscopic probes [2]. The ligand's capability to support diradical quinonediimine electronic structures in Pt(II) complexes opens avenues for designing optical sensors based on the DABA-Pt platform, an application domain not accessible with simple aliphatic diamine platinum complexes.

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